Butyl chlorofluoroacetate

Overview

Description

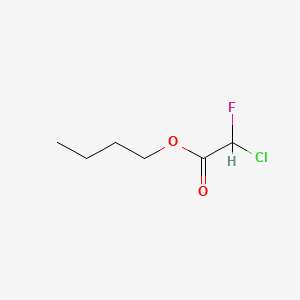

Butyl chlorofluoroacetate is an organic compound with the molecular formula C6H10ClFO2. It is a colorless liquid with a pungent odor and is used in various industrial and research applications. The presence of both chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl chlorofluoroacetate typically involves the esterification of 2-chloro-2-fluoroacetic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-fluoroacetic acid and butanol.

Reduction: The compound can be reduced to form butyl 2-chloro-2-fluoroethanol.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used in reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: 2-chloro-2-fluoroacetic acid and butanol.

Reduction Products: Butyl 2-chloro-2-fluoroethanol.

Scientific Research Applications

Butyl chlorofluoroacetate has diverse applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Materials Science: It is used in the synthesis of fluorinated materials with special properties such as high thermal stability and resistance to chemical degradation.

Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Mechanism of Action

The mechanism of action of Butyl chlorofluoroacetate involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with target molecules, leading to inhibition or modification of their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Butyl 2-chloroacetate: Similar in structure but lacks the fluorine atom.

Butyl 2-fluoroacetate: Similar in structure but lacks the chlorine atom.

Ethyl 2-chloro-2-fluoroacetate: Similar in structure but has an ethyl group instead of a butyl group.

Uniqueness: Butyl chlorofluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Biological Activity

Butyl chlorofluoroacetate (BCFA) is an organic compound classified as a chlorinated and fluorinated derivative of acetic acid. Its chemical formula is and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of BCFA, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by the presence of chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure includes a butyl group attached to a chlorofluoroacetate moiety, which enhances its lipophilicity and potential for membrane permeability.

1. Toxicological Studies

Research indicates that halogenated acetic acids, including BCFA, exhibit varying degrees of toxicity. A study on the toxicokinetics of halogenated acetic acids highlighted that compounds like BCFA can lead to adverse health effects due to their reactivity with biological macromolecules . Specifically, the study found that exposure to halogenated compounds can result in cytotoxicity and genotoxicity, raising concerns about their safety in environmental and pharmaceutical applications .

2. Pharmacological Potential

BCFA has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may interact with specific biological targets. For instance, studies have explored its effects on phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Compounds with similar structures have shown promise as inhibitors of phosphodiesterase activity, leading to increased intracellular levels of cyclic AMP (cAMP), a critical messenger in various physiological processes .

Case Study 1: Inhibition of Phosphodiesterase Activity

In a study examining various phenyl alkyl ketones as phosphodiesterase inhibitors, certain compounds demonstrated significant inhibitory effects on PDE4, with IC50 values in the nanomolar range. Although BCFA was not directly tested, the findings suggest that structurally related compounds could exhibit similar pharmacological properties .

Case Study 2: Environmental Impact Assessment

An environmental assessment of halogenated disinfection by-products (DBPs), including BCFA, revealed their persistence in water systems and potential health risks associated with long-term exposure. The study emphasized the need for careful monitoring and regulation of such compounds due to their toxicological profiles .

Data Tables

| Study | Compound | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Study 1 | Phenyl ketone 5v | 40 | PDE4 inhibition |

| Study 2 | Phenyl ketone 5zf | 100 | PDE4 inhibition |

| Environmental Study | BCFA | N/A | Toxicity assessment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorofluoroacetyl group undergoes nucleophilic acyl substitution, particularly with amines and thiols. In steroidal alcohol reactions, chlorofluoroacetate esters form covalent adducts via nucleophilic attack at the carbonyl carbon . For example:

-

Reaction with 3β-hydroxy steroids : Yields 3β-chlorofluoroacetate esters with retention of stereochemistry (confirmed by NMR) .

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to form chlorofluoroacetamides, with yields exceeding 80% under mild conditions .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Steroidal -OH | THF, 25°C, 1h | 3β-Chlorofluoroacetate | 62% | |

| Benzylamine | DCM, RT, 2h | N-Benzylchlorofluoroacetamide | 84% |

Decarboxylative Halogenation

Under oxidative conditions, butyl chlorofluoroacetate undergoes decarboxylation. The Cristol–Firth reaction (HgO/Br₂) converts carboxylates to alkyl halides :

-

Mechanism : The ester decomposes to chlorofluoroacetyl hypobromite, releasing CO₂ and forming brominated products.

-

Product : Predominantly yields 1-bromo-2-chloro-2-fluoroethane at 70°C (65% yield) .

Table 2: Decarboxylative Halogenation

| Reagent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| HgO/Br₂ | 70°C | 1-Bromo-2-chloro-2-fluoroethane | 65% |

Radical Reactions

This compound participates in Cu-mediated trifluoromethylation. The reaction generates chlorofluoroacetyl radicals, which couple with alkenes :

Table 3: Radical Coupling Reactions

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Styrene | Cu(CF₃)₂ | β-Chlorofluoroacetyl styrene | 55% |

Hydrolysis and Alcoholysis

The ester hydrolyzes in aqueous media to chlorofluoroacetic acid, while alcoholysis yields corresponding esters :

Table 4: Hydrolysis/Alcoholysis Kinetics

| Solvent | Catalyst | Product | Rate Constant (h⁻¹) | Reference |

|---|---|---|---|---|

| H₂O | None | Chlorofluoroacetic acid | 0.058 | |

| MeOH | NaOMe | Methyl chlorofluoroacetate | 0.89 |

Ozonolysis

Ozone cleaves the ester bond, producing chlorofluoroacetic acid and butanol :

Multicomponent Reactions

In Ugi reactions, this compound serves as a carboxylic acid equivalent, forming peptidomimetics with amines, aldehydes, and isocyanides :

Table 5: Ugi Reaction Optimization

| Isocyanide | Aldehyde | Amine | Product Yield | Reference |

|---|---|---|---|---|

| Cyclohexyl | 4-Fluorobenzaldehyde | Benzylamine | 78% |

Covalent Protein Modification

The chlorofluoroacetyl group reacts with cysteine thiols in proteins, forming stable thioether adducts :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl chlorofluoroacetate, and what experimental parameters are critical for optimizing yield?

this compound is typically synthesized via esterification of chlorofluoroacetic acid with butanol, using coupling agents like thionyl chloride or carbodiimides. Key parameters include temperature control (20–25°C), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of the alcohol to drive the reaction. Reaction progress can be monitored via TLC or FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- NMR : Focus on ¹H and ¹⁹F NMR. The axial proton adjacent to fluorine in the ester group shows a characteristic doublet (JHF ~50–51 c.p.s.) in low-field regions (e.g., 349–400 c.p.s. in CDCl₃). Fluorine coupling splits adjacent proton resonances into distinct multiplets .

- IR : Look for ester C=O (~1740 cm⁻¹), C-F (~1100–1200 cm⁻¹), and C-Cl (~550–850 cm⁻¹) stretches. Secondary bands for alkyl chains (C-H ~2800–3000 cm⁻¹) confirm butyl group integration .

Advanced Research Questions

Q. How can contradictory NMR data arising from stereochemical or solvent effects in this compound derivatives be resolved?

Contradictions often stem from dynamic processes (e.g., rotamer interconversion) or solvent-induced shifts. To address this:

- Perform variable-temperature NMR to identify slow-exchange systems.

- Compare spectra in deuterated solvents with differing polarities (e.g., DMSO-d6 vs. CDCl₃).

- Validate assignments using 2D techniques (COSY, HSQC) and cross-reference coupling constants (JHF, JHH) with computational models (DFT calculations) .

Q. What analytical strategies are recommended for detecting trace degradation products of this compound in environmental matrices?

Use LC-MS/MS with electrospray ionization (ESI) in negative mode for polar degradation products (e.g., chlorofluoroacetic acid). Optimize chromatographic separation with a C18 column and 0.1% ammonium acetate in water/acetonitrile gradients. For non-polar derivatives, employ GC-MS with electron capture detection (ECD) to enhance sensitivity for halogenated species .

Q. How can researchers differentiate between thermal decomposition pathways and hydrolytic degradation of this compound under experimental conditions?

- Thermal Decomposition : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile byproducts (e.g., CO2, HCl, HF). Use inert atmospheres (N2) to isolate pyrolysis pathways .

- Hydrolysis : Perform kinetic studies in buffered aqueous solutions (pH 4–9) at controlled temperatures. Monitor ester hydrolysis via pH stat titration or LC-MS quantification of chlorofluoroacetic acid .

Q. What mechanistic insights explain the formation of solvent-derived byproducts (e.g., acetamides) during this compound reactions?

Solvent participation is common in polar aprotic media. For example, acetonitrile can act as a nucleophile under acidic conditions, forming acetamido derivatives. Confirm solvent involvement via isotopic labeling (e.g., <sup>13</sup>C-acetonitrile) or LC-HRMS to detect adducts. Control reactions in deuterated solvents (e.g., DMF-d7) can further clarify pathways .

Q. How should researchers design stability studies to assess this compound’s reactivity under varying storage and reaction conditions?

- Storage Stability : Test long-term stability in amber vials under inert gas (argon) at –20°C, 4°C, and 25°C. Analyze aliquots monthly via HPLC-UV for ester content.

- Reaction Stability : Expose the compound to simulated reaction conditions (e.g., refluxing toluene, strong bases/acids) and monitor degradation via real-time IR or inline NMR .

Q. Methodological Notes

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and self-contained breathing apparatus (SCBA) during synthesis or decomposition studies due to lachrymatory and toxic gas risks (e.g., HF, HCl) .

- Data Validation : Cross-validate spectral interpretations with synthetic standards and collaborative inter-laboratory studies to minimize artifacts .

Properties

IUPAC Name |

butyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGUVXPIYLHEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378461 | |

| Record name | butyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-34-3 | |

| Record name | butyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.